Magl-IN-5
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Overview
Description
Preparation Methods
The synthesis of Magl-IN-5 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these synthetic routes using large-scale reactors and optimizing reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Magl-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Magl-IN-5 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lipase enzymes and their role in lipid metabolism.
Biology: Investigated for its effects on the endocannabinoid system and its potential to modulate neuroinflammatory responses.
Mechanism of Action
Magl-IN-5 exerts its effects by inhibiting the activity of monoacylglycerol lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of monoacylglycerols, leading to the production of free fatty acids and glycerol. By inhibiting these enzymes, this compound increases the levels of monoacylglycerols, such as 2-arachidonoylglycerol, which act as endogenous agonists for cannabinoid receptors. This modulation of the endocannabinoid system results in reduced neuroinflammation and potential neuroprotective effects .
Comparison with Similar Compounds
Magl-IN-5 is compared with other similar compounds, such as:
MJN110: Another monoacylglycerol lipase inhibitor with therapeutic potential in neuroinflammatory conditions.
This compound is unique in its non-selective inhibition of multiple lipase enzymes, which may provide broader therapeutic effects compared to more selective inhibitors .
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.